

# Physicochemical properties of (1R,2R)-2-Aminocyclopentanol

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## Compound of Interest

Compound Name: 2-Aminocyclopentanol

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## An In-depth Technical Guide to the Physicochemical Properties of (1R,2R)-2-Aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

(1R,2R)-2-Aminocyclopentanol is a chiral amino alcohol that serves as a crucial building block in modern organic and medicinal chemistry. Its rigid cyclopentane core and defined stereochemistry make it an invaluable intermediate in the asymmetric synthesis of complex molecules, particularly pharmaceuticals. This compound and its hydrochloride salt are recognized for their role in creating enantiomerically pure therapeutic agents, which is critical for ensuring target specificity and minimizing off-target effects in drug development.<sup>[1][2]</sup>

This technical guide provides a comprehensive overview of the core physicochemical properties of (1R,2R)-2-Aminocyclopentanol and its hydrochloride salt. It includes quantitative data, general experimental methodologies for property determination, and a discussion of its applications in pharmaceutical synthesis.

## Physicochemical Properties

The properties of (1R,2R)-2-Aminocyclopentanol can be considered in its free base form and, more commonly, as its hydrochloride salt, which offers enhanced stability and solubility.<sup>[1][2]</sup>

## (1R,2R)-2-Aminocyclopentanol (Free Base)

The free base is a viscous liquid or semi-solid at room temperature.[3] Due to its nature, it is often converted to the hydrochloride salt for easier handling and storage.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO	[4][5]
Molecular Weight	101.15 g/mol	[4][5]
CAS Number	68327-03-7	[4][5]
Appearance	Yellow-brown liquid or semi-solid	[3]
Boiling Point	179.4 ± 33.0 °C (Predicted)	[3][4]
Density	1.084 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
logP	-0.73 to 0.56 (Predicted)	[4][5]
pKa	14.93 ± 0.40 (Predicted)	[3]

## (1R,2R)-2-Aminocyclopentanol Hydrochloride (HCl Salt)

The hydrochloride salt is the more common commercial form, appearing as a stable crystalline powder.[1][2] It is favored for its improved handling characteristics and solubility in polar solvents.[1][6]

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO·HCl (C <sub>5</sub> H <sub>12</sub> ClNO)	[1][7]
Molecular Weight	137.61 g/mol	[1][7]
CAS Number	68327-11-7; 31775-67-4	[1][8][9]
Appearance	White to slightly yellow/orange crystalline powder	[1][2]
Melting Point	179 - 181 °C or 191 - 196 °C	[1][2][7][8]
Boiling Point	220.9 °C at 760 mmHg	[8]
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> = -32° to -36° (c=1 in H <sub>2</sub> O)	[1][2]
Storage Conditions	2 - 8 °C, under inert gas	[1][7]

Note on Melting Point Discrepancy: Different suppliers report varying melting point ranges for the hydrochloride salt. This may be attributable to differences in crystalline form or residual impurities. Researchers should rely on the certificate of analysis for a specific batch.

## Experimental Protocols for Property Determination

Detailed experimental procedures for determining the physicochemical properties of this specific molecule are not extensively published. However, standard pharmacopeial and organic chemistry methodologies are applicable.

### Melting Point Determination

The melting point is determined using a digital melting point apparatus. A small amount of the crystalline hydrochloride salt is packed into a capillary tube and heated at a controlled rate. The range is recorded from the temperature at which the substance begins to melt to the temperature at which it becomes completely liquid.

### Optical Rotation Measurement

Optical rotation, a measure of a compound's chiral purity, is measured using a polarimeter.

- Preparation: A solution of known concentration (e.g., 1 g/100 mL or  $c=1$ ) of (1R,2R)-2-**Aminocyclopentanol** HCl is prepared in a specified solvent, typically water.<sup>[1][2]</sup>
- Measurement: The solution is placed in a polarimeter cell of a defined path length.
- Analysis: The angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) is measured at a controlled temperature (e.g., 20°C). The specific rotation  $[\alpha]$  is then calculated from the observed rotation.

## Purity Assay by Titration

The purity of the hydrochloride salt can be determined via acid-base titration.

- Sample Preparation: A precisely weighed sample of (1R,2R)-2-**Aminocyclopentanol** HCl is dissolved in a suitable solvent, such as water or ethanol.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide, NaOH) of known concentration.
- Endpoint Determination: The endpoint is identified using a pH meter (potentiometric titration) or a colorimetric indicator.
- Calculation: The purity is calculated based on the volume of titrant required to neutralize the hydrochloride salt.

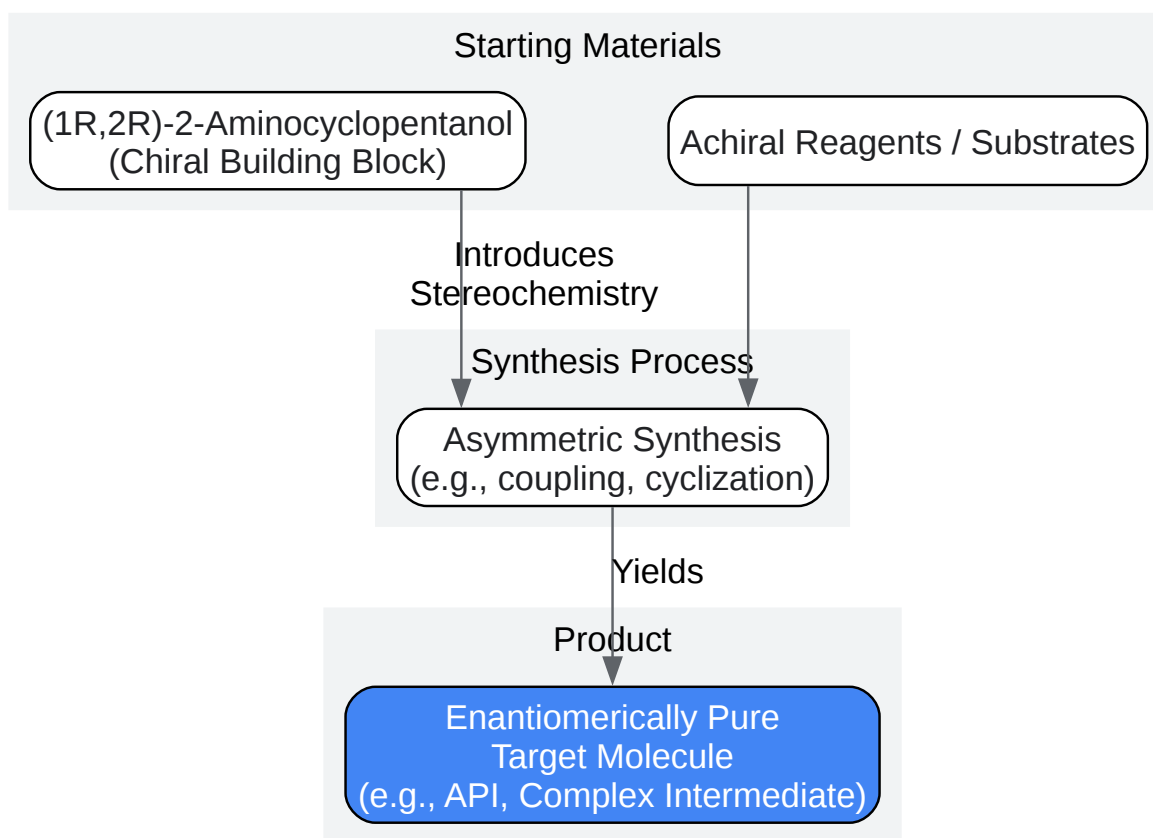
## Role in Asymmetric Synthesis and Drug Development

(1R,2R)-2-**Aminocyclopentanol** is primarily utilized as a chiral building block. Its stereochemically defined amino and hydroxyl groups provide two reactive sites for constructing larger, more complex molecules with precise three-dimensional structures. This is fundamental to asymmetric synthesis, a field critical to the pharmaceutical industry for producing enantiomerically pure drugs.<sup>[1][2]</sup>

Its applications include:

- Synthesis of Pharmaceutical Intermediates: It serves as a precursor for various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1]
- Chiral Ligands: The molecule can be modified to create chiral ligands for metal-catalyzed asymmetric reactions, enhancing the efficiency and stereoselectivity of chemical transformations.[10]
- Preparation of Bioactive Molecules: It is a key component in the synthesis of specific enzyme inhibitors, such as Cholesteryl Ester Transfer Protein (CETP) inhibitors.[5]

The logical workflow for its application in asymmetric synthesis is visualized below.

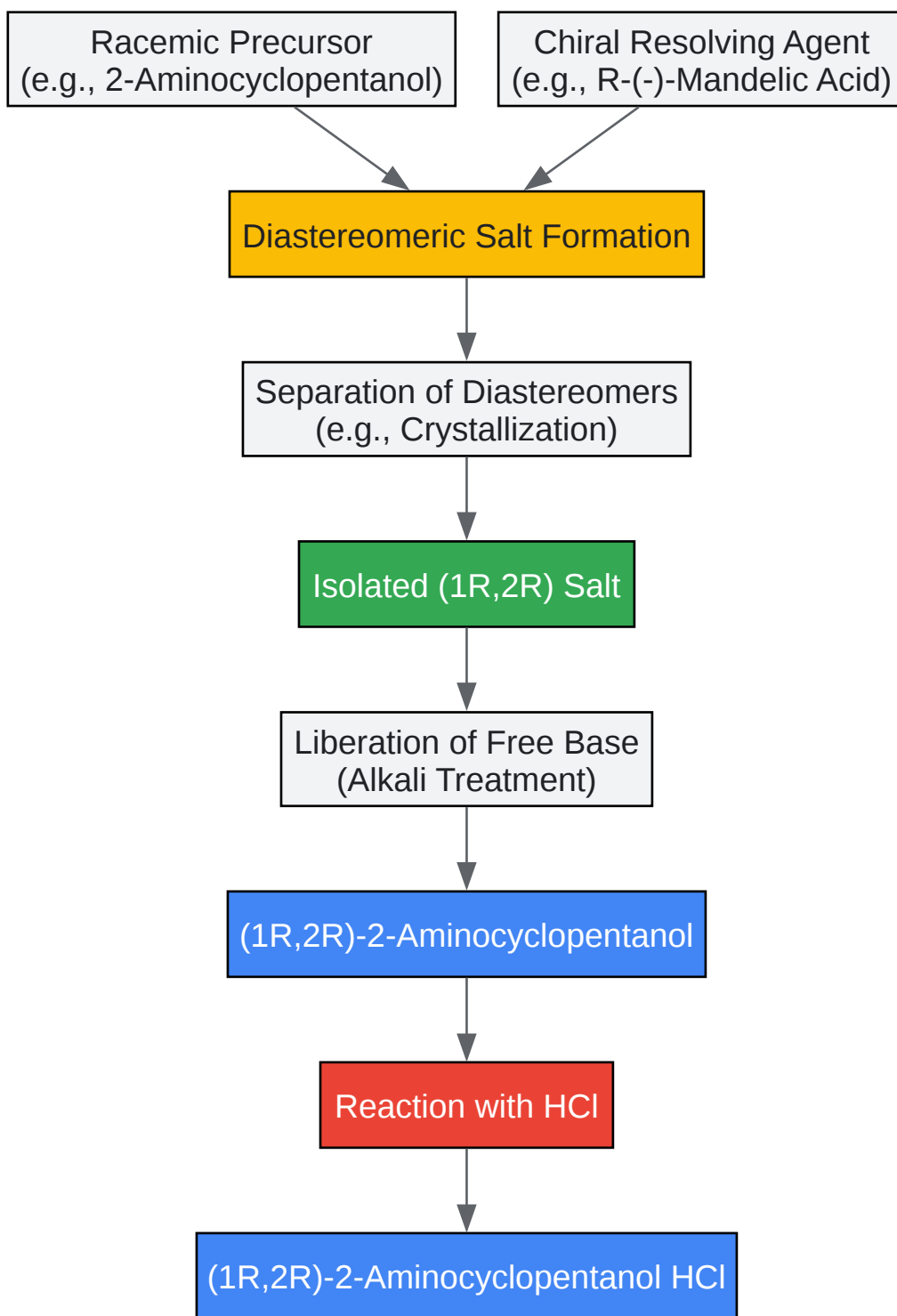


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Caption: Workflow for Asymmetric Synthesis.

## Synthetic Pathways and Methodologies

The synthesis of (1R,2R)-**2-Aminocyclopentanol** itself is a critical process that ensures its availability for drug development. Common strategies involve the resolution of a racemic mixture or a stereoselective synthesis from a chiral precursor. One patented method describes a multi-step process that can be generalized as follows.[\[11\]](#)



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Caption: General Synthetic Workflow via Chiral Resolution.

This diagram illustrates a common industrial approach where a racemic mixture is reacted with a chiral acid to form diastereomeric salts. These salts possess different physical properties (like solubility), allowing them to be separated. The desired enantiomer is then isolated by removing the resolving agent.[11]

## Conclusion

(1R,2R)-2-Aminocyclopentanol is a high-value chiral intermediate whose physicochemical properties are well-defined, particularly for its stable hydrochloride salt. Its utility in the pharmaceutical industry is centered on its role as a stereochemically defined building block, enabling the efficient and precise synthesis of enantiomerically pure drugs. A thorough understanding of its properties, handling, and synthetic applications is essential for researchers and scientists engaged in drug discovery and development.

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